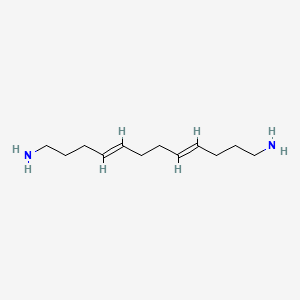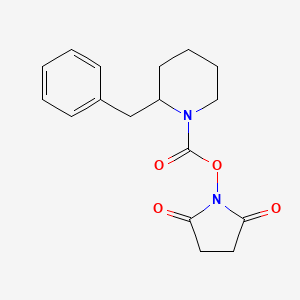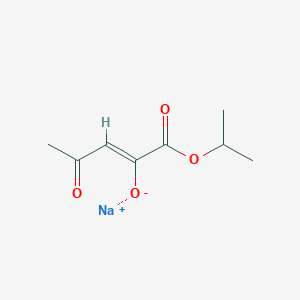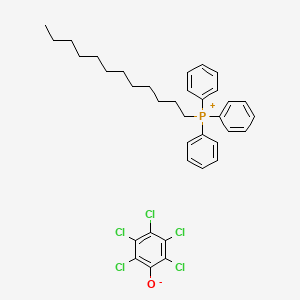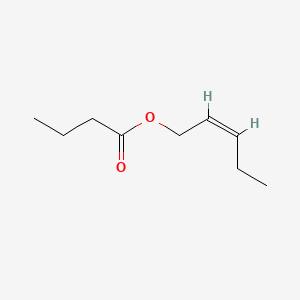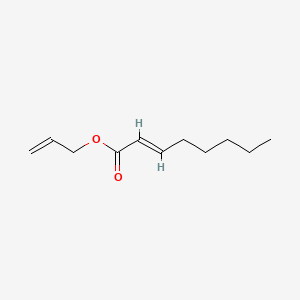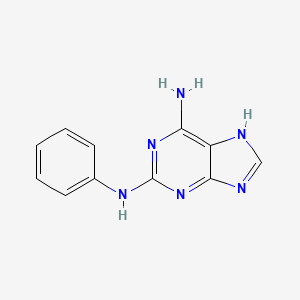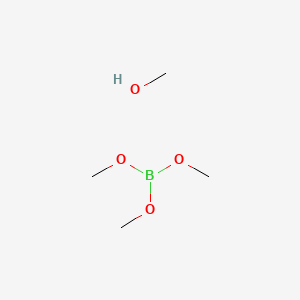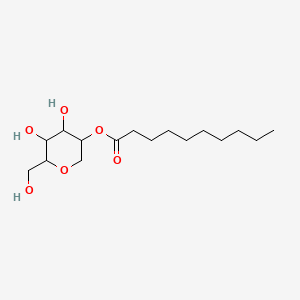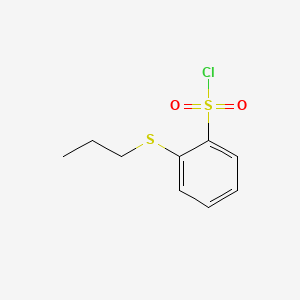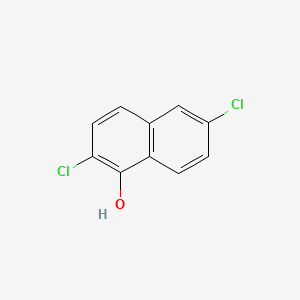
Nonaethylene glycol monotridecyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonaethylene glycol monotridecyl ether is a nonionic surfactant and polyethylene glycol detergent. It is commonly used in various scientific and industrial applications due to its ability to form stable emulsions and its effectiveness in protein separation and purification .
Preparation Methods
The synthesis of nonaethylene glycol monotridecyl ether typically involves the polymerization of ethylene oxide with tridecyl alcohol under alkaline conditions. This process results in the formation of a polyethylene glycol chain with nine ethylene oxide units attached to a tridecyl group . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Nonaethylene glycol monotridecyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nonaethylene glycol monotridecyl ether is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a nonionic surfactant in various chemical reactions and processes.
Biology: Employed in protein separation and purification techniques.
Medicine: Utilized in the formulation of pharmaceutical products to enhance drug solubility and stability.
Industry: Applied in the production of cosmetics, detergents, and other personal care products
Mechanism of Action
The mechanism of action of nonaethylene glycol monotridecyl ether involves its ability to interact with biological membranes and proteins. It increases the permeability of membranes and solubilizes lipid components, which facilitates the separation and purification of proteins . The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic molecules and enhance their solubility .
Comparison with Similar Compounds
Nonaethylene glycol monotridecyl ether is similar to other polyethylene glycol ethers, such as:
Nonaethylene glycol monododecyl ether: Another nonionic surfactant with a shorter alkyl chain.
Decaethylene glycol monododecyl ether: Contains ten ethylene oxide units and a dodecyl group.
Polyoxyethylene (9) lauryl ether: Similar structure but with a lauryl group instead of a tridecyl group
Properties
CAS No. |
7300-80-3 |
|---|---|
Molecular Formula |
C31H64O10 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H64O10/c1-2-3-4-5-6-7-8-9-10-11-12-14-33-16-18-35-20-22-37-24-26-39-28-30-41-31-29-40-27-25-38-23-21-36-19-17-34-15-13-32/h32H,2-31H2,1H3 |
InChI Key |
JEGXGVPVHUDCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

